
ethyl 1-(3,5-di-tert-butyl-2-hydroxybenzyl)-3-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(3,5-di-tert-butyl-2-hydroxybenzyl)-3-piperidinecarboxylate, also known as antioxidant 1010, is a phenolic antioxidant used in various industries. It is widely used in polymers, plastics, and rubber industries to prevent degradation of materials caused by oxidation.
Mécanisme D'action
Antioxidant 1010 works by inhibiting the oxidation process. It acts as a free radical scavenger, neutralizing free radicals and preventing them from causing oxidative damage. Antioxidant 1010 also works by chelating metal ions, which can catalyze the oxidation process.
Biochemical and Physiological Effects:
Antioxidant 1010 has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve cognitive function, and protect against neurodegenerative diseases. Antioxidant 1010 has also been shown to have a protective effect on the liver, reducing liver damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Antioxidant 1010 has several advantages for lab experiments. It is readily available and easy to use. It is also stable and has a long shelf life. However, it has some limitations. It can interfere with certain assays, and its effectiveness can vary depending on the type of material being studied.
Orientations Futures
There are several future directions for research on ethyl 1-(3,5-di-tert-butyl-2-hydroxybenzyl)-3-piperidinecarboxylate 1010. One area of research is the development of new synthesis methods to improve the yield and purity of ethyl 1-(3,5-di-tert-butyl-2-hydroxybenzyl)-3-piperidinecarboxylate 1010. Another area of research is the development of new applications for ethyl 1-(3,5-di-tert-butyl-2-hydroxybenzyl)-3-piperidinecarboxylate 1010, particularly in the field of medicine. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 1-(3,5-di-tert-butyl-2-hydroxybenzyl)-3-piperidinecarboxylate 1010 and its potential therapeutic applications.
Méthodes De Synthèse
Antioxidant 1010 can be synthesized through a multi-step process. The first step involves the reaction of 3,5-di-tert-butylphenol with ethyl chloroformate to form ethyl 3,5-di-tert-butyl-4-hydroxybenzoate. The second step involves the reaction of ethyl 3,5-di-tert-butyl-4-hydroxybenzoate with piperidine to form ethyl 1-(3,5-di-tert-butyl-2-hydroxybenzyl)-3-piperidinecarboxylate. The final step involves the esterification of ethyl 1-(3,5-di-tert-butyl-2-hydroxybenzyl)-3-piperidinecarboxylate with ethanol to form ethyl 1-(3,5-di-tert-butyl-2-hydroxybenzyl)-3-piperidinecarboxylate 1010.
Applications De Recherche Scientifique
Antioxidant 1010 has been extensively studied for its ethyl 1-(3,5-di-tert-butyl-2-hydroxybenzyl)-3-piperidinecarboxylate properties. It has been shown to be effective in preventing oxidation of various materials, including polymers, plastics, and rubber. Antioxidant 1010 has also been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
ethyl 1-[(3,5-ditert-butyl-2-hydroxyphenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37NO3/c1-8-27-21(26)16-10-9-11-24(14-16)15-17-12-18(22(2,3)4)13-19(20(17)25)23(5,6)7/h12-13,16,25H,8-11,14-15H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQJGFBCASOIAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1,3-benzodioxol-5-yl)-5-[(6-methyl-2-pyridinyl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4930612.png)
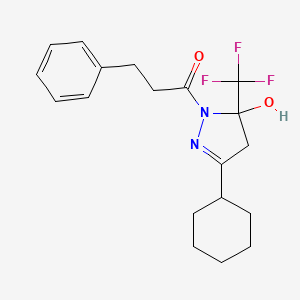
![1-[(4-methoxyphenyl)acetyl]-3-methylpiperidine](/img/structure/B4930636.png)
![methyl 4-{5-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B4930647.png)
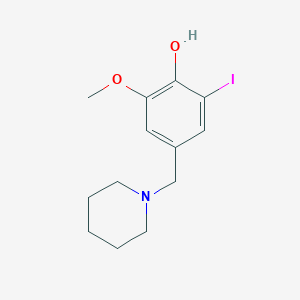
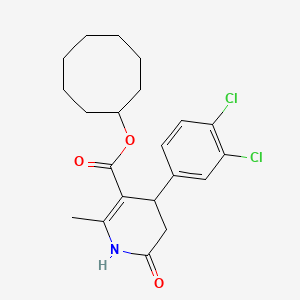
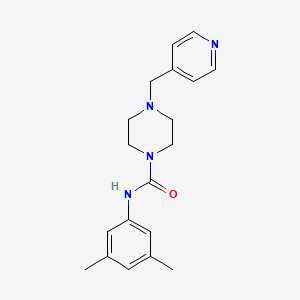
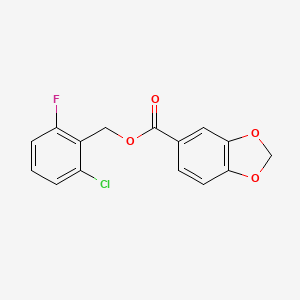
![2-[5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4930669.png)

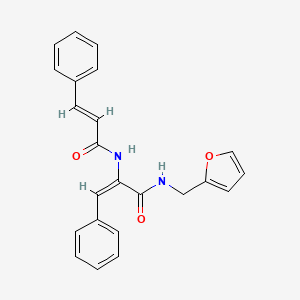
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B4930705.png)
![8-(4-methylphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4930712.png)